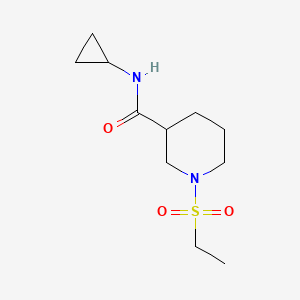
N-mesityl-4-(1-piperidinylmethyl)benzamide
Vue d'ensemble
Description
N-mesityl-4-(1-piperidinylmethyl)benzamide, commonly known as MPBA, is a chemical compound with potential applications in scientific research. It is a derivative of benzamide, which has been extensively studied for its pharmacological properties. MPBA is a relatively new compound, and its synthesis, mechanism of action, and physiological effects are still being explored.
Mécanisme D'action
MPBA binds to the voltage-sensing domain of Kv7.2/7.3 channels and stabilizes them in a closed state, thereby reducing the flow of potassium ions across the neuronal membrane. This results in a decrease in neuronal excitability and neurotransmitter release, which can have various effects depending on the specific neuronal circuitry involved.
Biochemical and Physiological Effects:
MPBA has been shown to have anticonvulsant, analgesic, and anxiolytic effects in animal models. It can also improve cognitive function and memory retention. However, the precise biochemical and physiological effects of MPBA are still being studied, and further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using MPBA in lab experiments is its selectivity for Kv7.2/7.3 channels, which allows for specific modulation of neuronal activity. However, MPBA has limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental paradigms. Additionally, its effects may be influenced by other factors such as pH and temperature, which need to be carefully controlled.
Orientations Futures
There are several future directions for research on MPBA. One area of interest is the development of more potent and selective Kv7.2/7.3 channel modulators based on the structure of MPBA. Another direction is the investigation of the effects of MPBA on other ion channels and neurotransmitter systems, which could provide insights into its broader physiological effects. Additionally, studies on the pharmacokinetics and pharmacodynamics of MPBA in vivo could inform its potential as a therapeutic agent for neurological disorders.
Applications De Recherche Scientifique
MPBA has potential applications in scientific research, particularly in the field of neuroscience. It has been shown to selectively inhibit the activity of a specific type of potassium channel known as Kv7.2/7.3, which is involved in regulating neuronal excitability. MPBA can be used to study the role of Kv7.2/7.3 channels in various physiological and pathological processes, such as epilepsy, pain, and cognitive function.
Propriétés
IUPAC Name |
4-(piperidin-1-ylmethyl)-N-(2,4,6-trimethylphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O/c1-16-13-17(2)21(18(3)14-16)23-22(25)20-9-7-19(8-10-20)15-24-11-5-4-6-12-24/h7-10,13-14H,4-6,11-12,15H2,1-3H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBXSZJSGKFTIFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C2=CC=C(C=C2)CN3CCCCC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[2-(2-methoxyphenoxy)butanoyl]amino}-N-(3-pyridinylmethyl)benzamide](/img/structure/B4439609.png)
![3-amino-N-(4-phenyl-1,3-thiazol-2-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4439616.png)

![N,4-dimethyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4439625.png)

![N-cyclohexyl-4-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4439642.png)

![2-{[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-[4-(difluoromethoxy)phenyl]acetamide](/img/structure/B4439647.png)

![2-{2-[4-(4-morpholinyl)phenyl]vinyl}-4-quinolinecarboxylic acid](/img/structure/B4439655.png)
![N-(5-chloro-2-methoxyphenyl)-2-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B4439664.png)
![N-(1-isopropyl-2-methylpropyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4439672.png)

![2-({[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methyl}thio)pyridine](/img/structure/B4439684.png)